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molecular formula C7H3F2NO4 B1423065 2,3-Difluoro-5-nitrobenzoic acid CAS No. 942035-31-6

2,3-Difluoro-5-nitrobenzoic acid

Cat. No. B1423065
M. Wt: 203.1 g/mol
InChI Key: MURQTOITBVYFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051310B2

Procedure details

Sodium nitrate (1.7 g) was added to a concentrated sulfuric acid (7 ml) solution containing 2,3-difluorobenzoic acid (1.58 g), followed by stirring at room temperature for 0.5 hours. The reaction solution was poured into ice water, followed by extraction with ethyl acetate. The organic layers were dried over anhydrous sodium sulfate. The solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0 to 4:1). A light yellow solid of 2,3-difluoro-5-nitrobenzoic acid (1.61 g) was thus obtained.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
2,3-difluorobenzoic acid
Quantity
1.58 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[Na+].S(=O)(=O)(O)O.[F:11][C:12]1[C:20]([F:21])=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([OH:16])=[O:15]>>[F:11][C:12]1[C:20]([F:21])=[CH:19][C:18]([N+:1]([O-:4])=[O:2])=[CH:17][C:13]=1[C:14]([OH:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
2,3-difluorobenzoic acid
Quantity
1.58 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1F
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0 to 4:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C=C1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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